molecular formula C20H26N2O3S B2506287 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide CAS No. 1797141-18-4

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide

Cat. No.: B2506287
CAS No.: 1797141-18-4
M. Wt: 374.5
InChI Key: YMNBMNAJWGNAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide (CAS 1797141-18-4) is a synthetic organic compound with the molecular formula C20H26N2O3S and a molecular weight of 374.5 g/mol . Its structure features a sulfonamide group linked to a phenoxypropyl chain and a 1-phenylpyrrolidine moiety, classifying it within a broad class of sulfonamide derivatives. Sulfonamides are a historically significant class of compounds known for their diverse pharmacological activities, which can include antimicrobial, anti-carbonic anhydrase, and anti-inflammatory effects, though the specific biological activity and mechanism of action for this particular compound are not currently well-documented in the scientific literature and require further investigation . The presence of both the sulfonamide group and the pyrrolidine ring makes this compound a valuable intermediate or scaffold in medicinal chemistry research, particularly for the synthesis and exploration of new therapeutic agents. Its structural features suggest potential for interaction with various enzyme families and biological targets. Researchers are encouraged to utilize this compound in exploratory studies, such as high-throughput screening, structure-activity relationship (SAR) analysis, and as a building block in organic synthesis. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,16-8-15-25-20-12-5-2-6-13-20)21-17-19-11-7-14-22(19)18-9-3-1-4-10-18/h1-6,9-10,12-13,19,21H,7-8,11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBMNAJWGNAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide typically involves multiple steps, including the formation of the phenoxy and phenylpyrrolidinyl intermediates, followed by their coupling with a sulfonamide precursor. Common synthetic routes may involve:

    Formation of Phenoxy Intermediate: This step often involves the reaction of phenol with an appropriate halogenated compound under basic conditions.

    Formation of Phenylpyrrolidinyl Intermediate:

    Coupling Reaction: The final step involves coupling the phenoxy and phenylpyrrolidinyl intermediates with a sulfonamide precursor under suitable conditions, such as the use of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Immunomodulation
Research indicates that 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide may act as an immunomodulator, suggesting its utility in therapeutic applications related to immune system regulation. Sulfonamides are known for their antibacterial and anti-inflammatory properties, which can be beneficial in treating autoimmune diseases by modulating immune responses and cytokine production.

CNS Activity
This compound has been investigated for its potential as a central nervous system (CNS) agent. Analogues of 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide have shown promise as norepinephrine and serotonin reuptake inhibitors, indicating potential applications in treating mood disorders and pain management . For instance, certain analogues have demonstrated significant efficacy in models of pain behavior, suggesting that they could be developed into effective analgesics .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of compounds related to 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide:

Case Study: Pain Management

A study highlighted the efficacy of a related pyrrolidine analogue as a norepinephrine and serotonin reuptake inhibitor, demonstrating robust analgesic effects in spinal nerve ligation models. This suggests potential applications for managing chronic pain conditions through similar mechanisms as those hypothesized for 3-phenoxy-N-[...] .

Immunomodulatory Effects

In vitro studies have shown that sulfonamide derivatives can significantly alter cytokine production in immune cells, indicating their potential role in therapeutic strategies targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural Comparison

The table below contrasts the target compound with structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
3-Phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide C20H26N2O3S 374.5 Phenoxy group; 1-phenylpyrrolidin-2-ylmethyl substituent Undisclosed (structural data only)
3-Phenyl-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide (19b) C14H21NO3S ~283.4* Phenyl group at C3; tetrahydrofuran-methyl substituent Synthetic intermediate; no bioactivity data
3-Methoxy-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (34) C15H21F3N5O2S 392.1 Methoxy group; pyrrolopyrimidine-cyclobutyl substituent Synthetic analog; mass spec confirmed
N-(3-(5-((1-ethylpiperidin-4-yl)(methyl)amino)-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-2,4-difluorophenyl)propane-1-sulfonamide Complex formula ~700† Pyrrolopyridine-pyrimidine core; fluorophenyl-sulfonamide RAF kinase inhibitor; anticancer activity

*Calculated from formula. †Estimated based on structural complexity.

Key Observations:

Backbone Variations: The target compound and 19b share a propane-1-sulfonamide backbone but differ in substituents: phenoxy (target) vs. phenyl (19b) at C3, and pyrrolidine (target) vs. tetrahydrofuran (19b) on the nitrogen. These changes likely increase the target’s steric bulk and aromatic interactions.

Physicochemical and Pharmacological Implications

  • Solubility : The pyrrolidine ring (target) may improve aqueous solubility relative to 34 ’s cyclobutyl-pyrrolopyrimidine, which has higher molecular weight and rigidity .
  • Target Engagement : The RAF kinase inhibitor exemplifies how sulfonamide nitrogen substituents (e.g., piperidine, pyrimidine) can modulate kinase binding, suggesting the target’s pyrrolidine-phenyl group could be optimized for similar interactions.

Biological Activity

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide, also known by its CAS number 1797141-18-4, is a sulfonamide compound that has garnered interest for its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20H26N2O3S
  • Molecular Weight : 374.5 g/mol
  • IUPAC Name : 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide

The compound features a phenoxy group and a pyrrolidine moiety, which are significant for its biological interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibition of bacterial growth in vitro
Anti-inflammatoryReduction of cytokine production in cell assays
NeuropharmacologicalPotential modulation of neurotransmitter receptors

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of sulfonamides similar to 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory potential of sulfonamide derivatives revealed that compounds structurally related to 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide effectively reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory conditions.

Case Study 3: Neuropharmacological Effects

In a neuropharmacological study, derivatives similar to this compound were evaluated for their effects on neurotransmitter systems. Preliminary findings indicated that these compounds could modulate serotonin and dopamine receptors, which may have implications for treating mood disorders and neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.